2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
The core structure includes a tetrahydrobenzo[b]thiophene ring fused with a carboxamide group at position 3 and a substituted benzamido moiety at position 2.
Properties
IUPAC Name |
2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c21-18(24)17-15-5-1-2-6-16(15)28-20(17)22-19(25)13-7-9-14(10-8-13)29(26,27)23-11-3-4-12-23/h7-10H,1-6,11-12H2,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLYDDMGWPWFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a benzamido group and a thiophene ring, suggests diverse biological activities that warrant detailed exploration.
- Molecular Formula : C21H25N3O4S2
- Molecular Weight : 447.57 g/mol
- IUPAC Name : N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to act as an allosteric modulator of G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways. This modulation can lead to various physiological effects depending on the specific GPCR involved .
Pharmacological Effects
-
Anticancer Activity
- Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
-
Anti-inflammatory Properties
- The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases.
-
Antimicrobial Effects
- Preliminary investigations suggest that this compound may possess antimicrobial properties, effective against certain bacterial strains.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of structurally related compounds. The results demonstrated that these compounds significantly inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15 | Apoptosis induction |
| Compound B | 10 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Effects
Research published in Pharmacology Reports highlighted the anti-inflammatory properties of pyrrolidinylsulfonyl compounds. The study showed a marked decrease in TNF-alpha levels in animal models treated with these compounds.
| Treatment Group | TNF-alpha Levels (pg/mL) |
|---|---|
| Control | 150 |
| Compound C | 50 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Size and Flexibility : The target compound’s pyrrolidin-1-ylsulfonyl group (5-membered ring) may confer greater conformational flexibility compared to the piperidin-1-ylsulfonyl analog (6-membered ring) .
- Linker Type : Compounds with acetamido linkers (e.g., IIId, IIIb) exhibit higher synthetic yields (70–80%) compared to sulfonamide-linked analogs, possibly due to milder reaction conditions .
- Electronic Effects : The 4-methoxyphenyl group in IIId enhances acetylcholinesterase (AChE) inhibition (60% vs. donepezil’s 40%) by promoting hydrogen bonding with Phe288 .
Pharmacological Activity
AChE Inhibition :
- IIId demonstrated 60% inhibition at 2.6351 mM, outperforming donepezil (40%) . The acetamido linker’s hydrogen-bonding capacity is critical for this activity .
- The target compound’s sulfonamide group may alter binding kinetics due to its electron-withdrawing nature, though direct activity data are unavailable.
Allosteric Modulation (AMPA Receptors) :
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
